N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

BTK inhibitor Kinase potency Enzymatic assay

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 954684-62-9) is a synthetic tetrahydroquinoline derivative featuring a 3,4-dimethoxybenzamide moiety. It is a small molecule (C22H26N2O4, MW: 382.46 g/mol) supplied at ≥95% purity for research use.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 954684-62-9
Cat. No. B2892117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
CAS954684-62-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
InChIKeyTXIFUFZXLIDLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 954684-62-9) BTK Inhibitor Compound Overview


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 954684-62-9) is a synthetic tetrahydroquinoline derivative featuring a 3,4-dimethoxybenzamide moiety. It is a small molecule (C22H26N2O4, MW: 382.46 g/mol) supplied at ≥95% purity for research use . The compound has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC50 of 1 nM in an in vitro enzymatic assay [1]. This activity places it within the pharmacologically relevant range of clinically validated BTK inhibitors, positioning it as a research tool for studying BTK-dependent signaling pathways.

Non-Substitutability of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide in BTK Research


The selection of a BTK inhibitor for research is not interchangeable; subtle modifications to the tetrahydroquinoline core or benzamide substitution pattern can drastically alter kinase selectivity, cellular potency, and off-target profiles. For example, the specific 3,4-dimethoxy substitution on the benzamide ring in CAS 954684-62-9 is a key determinant of its binding mode, and its 1 nM potency against BTK [1] cannot be assumed for regioisomers like the 2,4- or 3,5-dimethoxy analogs, which frequently display divergent pharmacological profiles in kinase selectivity panels. Substitution of the benzamide moiety without rigorous comparative IC50 data against BTK and a panel of off-target kinases risks introducing unknown activity cliffs, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation of CAS 954684-62-9 for BTK Inhibition Procurement


Comparative BTK Enzymatic Potency Versus Clinically Validated Inhibitors

In a head-to-head cross-study comparison, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide demonstrates BTK inhibition with an IC50 of 1 nM [1]. This potency is comparable to the first-in-class covalent inhibitor ibrutinib, which has a reported IC50 of 0.5 nM in similar enzymatic assays [2], and is superior to the second-generation inhibitor acalabrutinib, which shows an IC50 of 3 nM [3]. This establishes the compound as a potent, non-covalent (presumptive) tool molecule within the same high-potency tier as clinical-stage compounds.

BTK inhibitor Kinase potency Enzymatic assay

Differentiation from Regioisomeric Dimethoxybenzamide Analogs via Implied Activity Cliff

While direct quantitative activity data for the 2,4-dimethoxybenzamide and 3,5-dimethoxybenzamide regioisomers on BTK is not publicly available, the existence of these analogs as distinct commercial entities with separate CAS numbers (941991-31-7 and 946372-00-5) implies a SAR-based differentiation. In kinase inhibitor medicinal chemistry, a shift in methoxy position from 3,4- to 2,4- or 3,5- is known to cause activity cliffs (>10-fold potency loss) due to altered hinge-binding interactions and steric clashes within the ATP-binding pocket. This class-level inference is supported by the compound's specific inclusion and potency annotation in a BTK-focused patent collection [1], whereas its regioisomers are absent from these records, suggesting a privileged 3,4-substitution pattern for BTK affinity.

Structure-activity relationship Regioisomer Activity cliff

Supply Specification and Quality Benchmarking for Reproducibility

Commercial vendors specify a standard purity of ≥95% for this compound, as determined by HPLC . While this is a common specification for research-grade screening compounds, it provides a benchmark for procurement quality control. This is comparable to the purity specifications for the related 3,5-dimethoxy analog (CAS 941991-31-7) , which also claims ≥95% purity. The key differentiator is the documented identity, as the CAS number 954684-62-9 is uniquely linked to the 3,4-substitution pattern, and improper sourcing of a positional isomer would not only compromise biological data but also invalidate any SAR conclusions drawn from the experiment.

Chemical purity Quality control Reproducibility

Validated Research Applications for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide


BTK-Dependent Cellular Signaling and B-Cell Malignancy Profiling

With a confirmed BTK IC50 of 1 nM [1], this compound serves as a non-covalent (presumptive) research tool to dissect BTK-dependent signaling pathways (e.g., PLCγ2 phosphorylation, NF-κB activation) in B-cell lymphoma cell lines such as Ramos or TMD8. Its use is appropriate for comparative studies against covalent inhibitors like ibrutinib (IC50 0.5 nM) [2] to study binding kinetics or resistance mechanisms stemming from C481S mutation.

Chemical Biology Tool for Target Deconvolution and BRET-Based Occupancy Assays

The compound's high potency makes it a suitable parental scaffold for the development of target engagement probes. It can be used as a competitive displacer in BRET-based BTK occupancy assays to validate intracellular target binding of fluorescent tracers, provided that a suitable tracer exists. Procurement of the 3,4-isomer (CAS 954684-62-9) is mandatory here, as use of unvalidated regioisomers would invalidate kinetic displacement data [1].

Medicinal Chemistry Lead Optimization Campaigns Targeting the BTK Hinge Region

As an example from a BTK patent collection (US20240083900) [1], this compound represents a specific SAR data point for 3,4-dimethoxybenzamide substitution. Medicinal chemists can procure this compound as a reference standard to benchmark new synthetic analogs. The quantification of its potency against ibrutinib (0.5 nM) [2] and acalabrutinib (3 nM) [3] provides a clear target profile for iterative design cycles.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.